

"Methyl 2-amino-5-bromopyrimidine-4-carboxylate" molecular weight

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Compound of Interest

Compound Name:	Methyl 2-amino-5-bromopyrimidine-4-carboxylate
Cat. No.:	B183267

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An In-depth Technical Guide on **Methyl 2-amino-5-bromopyrimidine-4-carboxylate**

This technical guide provides a comprehensive overview of **Methyl 2-amino-5-bromopyrimidine-4-carboxylate**, a heterocyclic compound of interest to researchers and professionals in drug development. The document details the molecule's physicochemical properties, outlines plausible experimental protocols for its synthesis, and explores its potential biological significance as a scaffold in medicinal chemistry, particularly in the context of kinase inhibition.

Core Molecular Data

Methyl 2-amino-5-bromopyrimidine-4-carboxylate is a substituted pyrimidine derivative. Its fundamental properties are summarized below, providing a foundational reference for laboratory use.

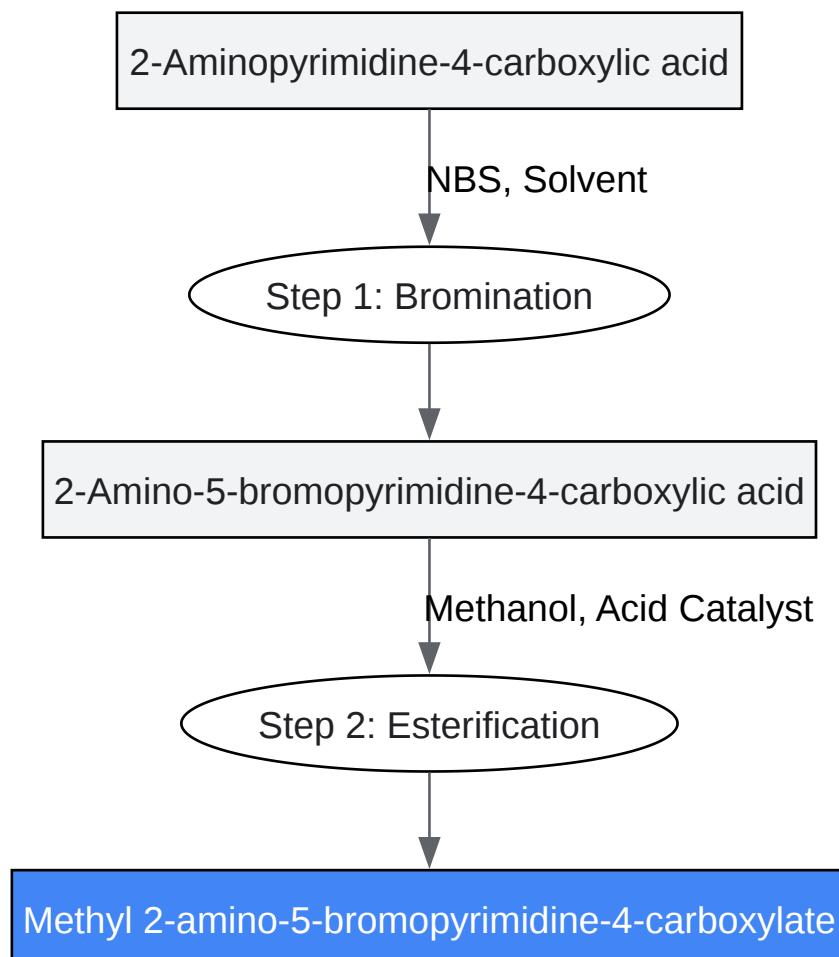
Property	Value
Molecular Weight	232.04 g/mol
Molecular Formula	C ₆ H ₆ BrN ₃ O ₂
CAS Number	1034737-23-9
Canonical SMILES	COC(=O)C1=C(Br)C=NC(=N1)N
Physical Form	Solid (predicted)

Experimental Protocols

While a specific, peer-reviewed synthesis for **Methyl 2-amino-5-bromopyrimidine-4-carboxylate** is not readily available in the literature, a plausible multi-step synthetic route can be proposed based on established chemical methodologies for its precursors and related structures. The workflow involves the bromination of a 2-aminopyrimidine precursor followed by the introduction and subsequent esterification of a carboxylic acid group.

Proposed Synthetic Workflow

The logical pathway to synthesize the target compound begins with a commercially available starting material and proceeds through key intermediates.



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Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-Amino-5-bromopyrimidine (Precursor)

A common and well-documented method for the bromination of 2-aminopyrimidine utilizes N-Bromosuccinimide (NBS) as the brominating agent. This provides the core 2-amino-5-bromopyrimidine scaffold.

Materials:

- 2-Aminopyrimidine (1.0 eq)
- N-Bromosuccinimide (NBS) (1.05 eq)

- Acetonitrile (solvent)
- Deionized Water

Procedure:

- In a round-bottom flask, dissolve 2-aminopyrimidine (e.g., 2.5 g, 26.29 mmol) in acetonitrile (e.g., 25 mL).
- Cool the solution in an ice bath to 0°C.
- Slowly add N-Bromosuccinimide (e.g., 4.6 g, 27.9 mmol) to the cooled solution portion-wise, maintaining the temperature.
- Remove the flask from the ice bath and stir the reaction mixture in the dark at room temperature overnight.[\[1\]](#)
- Monitor the reaction to completion using Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the acetonitrile solvent under reduced pressure (rotary evaporation).
- Wash the resulting solid residue with deionized water (e.g., 100 mL) to remove succinimide and any unreacted reagents.
- Filter the white solid product via suction filtration and dry it in a vacuum oven to yield 2-amino-5-bromopyrimidine.[\[1\]](#)

Step 2: Proposed Synthesis of Methyl 2-amino-5-bromopyrimidine-4-carboxylate

Following the synthesis of the brominated core, the next logical steps would be the introduction of a carboxylic acid at the 4-position, followed by esterification. A direct carboxylation can be challenging; therefore, a more common route involves starting with a precursor already containing the carboxyl group, such as 2-aminopyrimidine-4-carboxylic acid, followed by bromination and then esterification.

Methodology: Fischer Esterification

The final step to obtain the title compound from its corresponding carboxylic acid is the Fischer esterification.[2]

Materials:

- 2-Amino-5-bromopyrimidine-4-carboxylic acid (1.0 eq)
- Methanol (large excess, serves as solvent and reagent)
- Sulfuric Acid (H_2SO_4) or another strong acid catalyst (catalytic amount)

Procedure:

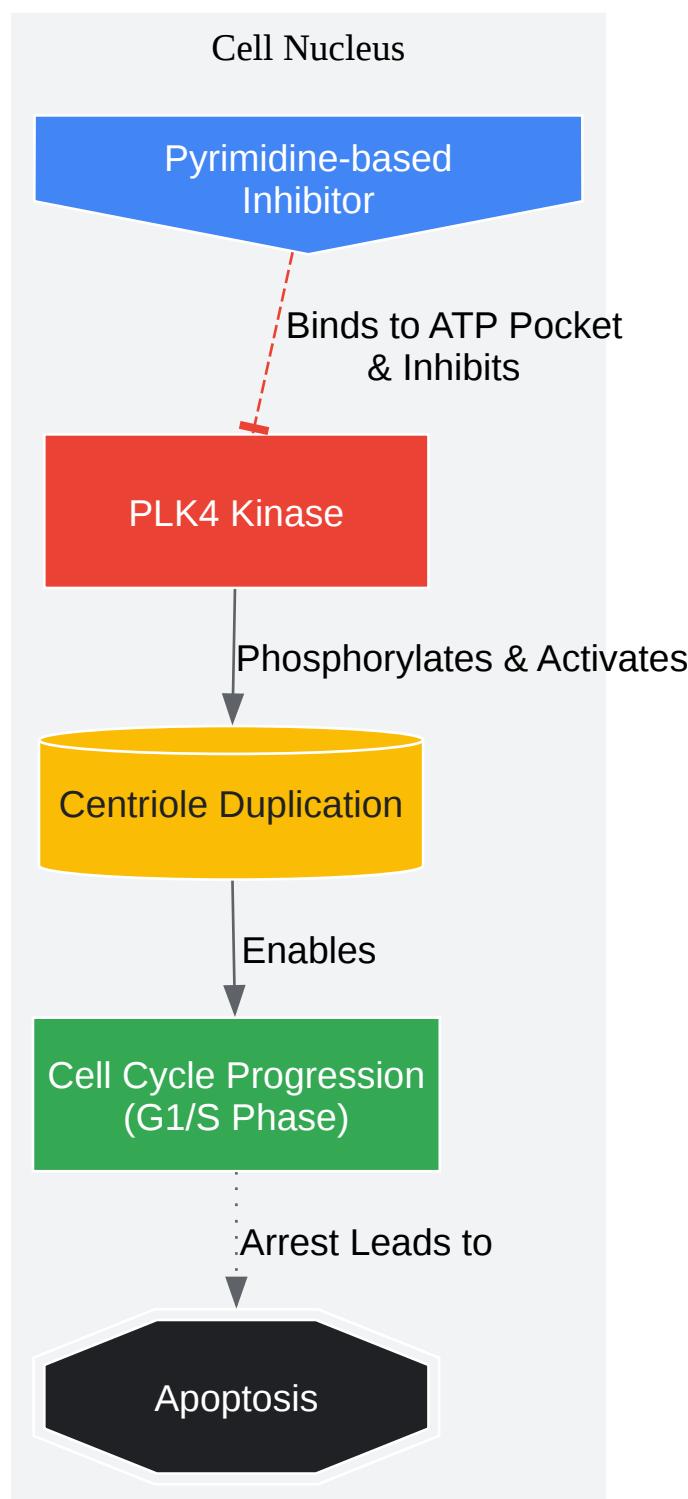
- Suspend 2-amino-5-bromopyrimidine-4-carboxylic acid in a large excess of methanol in a round-bottom flask.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
- After completion, cool the mixture to room temperature and neutralize the acid catalyst with a suitable base, such as a saturated sodium bicarbonate solution.
- Remove the excess methanol under reduced pressure.
- Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
- Purify the crude ester by column chromatography or recrystallization to obtain pure **Methyl 2-amino-5-bromopyrimidine-4-carboxylate**.

Potential Biological Significance and Signaling Pathway

Pyrimidine-based scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The 2-aminopyrimidine motif is a well-established "hinge-binding" element in a multitude of kinase inhibitors. These compounds function by competing with ATP for the active site of kinases, thereby modulating their activity and disrupting downstream signaling cascades that are often dysregulated in diseases like cancer.

Given its structure, **Methyl 2-amino-5-bromopyrimidine-4-carboxylate** is a valuable building block for the synthesis of more complex molecules targeting various protein kinases. A closely related precursor, 2-Amino-5-bromo-4-methylpyridine, is utilized in the development of inhibitors for Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Dysregulation of PLK4 is implicated in tumorigenesis, making it a key therapeutic target. The inhibition of PLK4 disrupts the cell cycle, leading to cell death (apoptosis), which is a desirable outcome in cancer therapy.

The diagram below illustrates the simplified signaling pathway of PLK4 and the mechanism of its inhibition.

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Caption: Inhibition of the PLK4 signaling pathway by a pyrimidine-based inhibitor.

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References

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